molecular formula C6H10N2O B2670292 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea CAS No. 643083-82-3

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B2670292
CAS No.: 643083-82-3
M. Wt: 126.159
InChI Key: NABKXCLVIQJWTD-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea (CAS: Not explicitly listed; molecular formula: C₆H₁₀N₂O, as inferred from and ) is a substituted urea derivative characterized by two methyl groups at the N1 position and a propargyl (prop-2-yn-1-yl) group at the N3 position. Its structural uniqueness lies in the propargyl moiety, which may confer reactivity in click chemistry or polymer synthesis. Commercial availability is noted in , with pricing ranging from €428.00/100mg to €1,088.00/g, indicating its specialized use .

Properties

IUPAC Name

1,1-dimethyl-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5-7-6(9)8(2)3/h1H,5H2,2-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKXCLVIQJWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea can be synthesized through the reaction of dimethylamine with propargyl isocyanate under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituted ureas are a versatile class of compounds with applications ranging from agrochemicals to pharmaceuticals. Below is a detailed comparison of 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea with key analogs:

Structural and Functional Differences
Compound Name CAS No. Molecular Formula Substituents Primary Application
This compound - C₆H₁₀N₂O N1: Two methyl; N3: Propargyl Research/Intermediate
Fluometuron 2164-17-2 C₁₀H₁₁F₃N₂O N1: Two methyl; N3: 3-(Trifluoromethyl)phenyl Herbicide
Diuron 330-54-1 C₉H₁₀Cl₂N₂O N1: Two methyl; N3: 3,4-Dichlorophenyl Herbicide
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 1197753-77-7 C₁₀H₉ClN₂O N1: 2-Chlorophenyl; N3: Propargyl Research (no listed use)
1-Methyl-3-(prop-2-yn-1-yl)urea 52829-73-9 C₅H₈N₂O N1: Single methyl; N3: Propargyl Unspecified

Key Observations :

  • Substituent Impact : The propargyl group in the target compound distinguishes it from herbicidal analogs like Fluometuron and Diuron, which feature aromatic substituents (e.g., trifluoromethylphenyl or dichlorophenyl). These aromatic groups enhance soil persistence and bioactivity in agrochemicals, whereas the propargyl group may prioritize synthetic utility .
Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted)
This compound 126.16 (calc.) Not reported Moderate in polar solvents
Fluometuron 232.20 153–155 Low water solubility
Diuron 233.10 158–159 35 mg/L (water)
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 208.65 Not reported Likely lipophilic

Analysis :

  • The target compound’s lack of aromatic substituents may improve solubility in organic solvents compared to Fluometuron or Diuron, which are designed for environmental stability .
  • Propargyl-containing ureas (e.g., the target compound and its chlorophenyl analog) are typically powders at room temperature, as noted in .

Research and Industrial Relevance

  • Herbicidal Ureas : Fluometuron and Diuron are extensively studied for their inhibition of photosynthesis by binding to photosystem II. Their environmental persistence, however, raises regulatory concerns .
  • Propargyl Ureas: The target compound’s propargyl group offers click chemistry applications (e.g., polymer crosslinking) or as a building block in drug discovery.

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